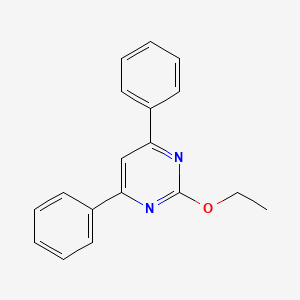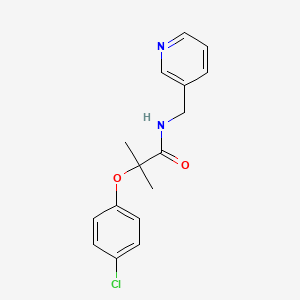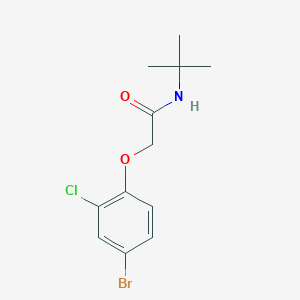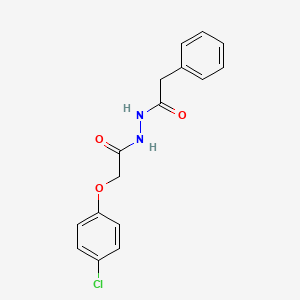![molecular formula C13H13FN2S B5793714 2-[(2-fluorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5793714.png)
2-[(2-fluorobenzyl)thio]-4,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-fluorobenzyl)thio]-4,6-dimethylpyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrimidines, which are widely used in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-[(2-fluorobenzyl)thio]-4,6-dimethylpyrimidine involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme involved in the synthesis of DNA and RNA. Inhibition of DHFR leads to the depletion of nucleotide pools, which ultimately results in the inhibition of DNA and RNA synthesis. This inhibition leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its mechanism of action. The inhibition of DHFR leads to the depletion of nucleotide pools, which affects the DNA and RNA synthesis. This inhibition results in the inhibition of cancer cell growth and proliferation. Additionally, this compound has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2-[(2-fluorobenzyl)thio]-4,6-dimethylpyrimidine is its potent anticancer activity against various cancer cell lines. This compound has also shown promising results in the treatment of inflammatory diseases. However, one of the significant limitations of this compound is its poor solubility in water, which makes it challenging to use in in vivo experiments. Additionally, this compound may also have off-target effects, which need to be carefully evaluated before using it in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on 2-[(2-fluorobenzyl)thio]-4,6-dimethylpyrimidine. One of the significant directions is to evaluate the potential of this compound in combination therapy with other anticancer drugs. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Moreover, the development of more potent and selective DHFR inhibitors based on the structure of this compound is also an essential direction for future research.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic properties. The compound has shown potent anticancer activity and anti-inflammatory properties. The inhibition of DHFR is the primary mechanism of action of this compound, which leads to the inhibition of cancer cell growth and proliferation. The compound has several advantages, including its potent anticancer activity, but also has limitations, such as poor solubility in water. Future research directions include evaluating the potential of this compound in combination therapy and developing more potent and selective DHFR inhibitors.
Synthesemethoden
The synthesis of 2-[(2-fluorobenzyl)thio]-4,6-dimethylpyrimidine involves the reaction of 2-chloro-4,6-dimethylpyrimidine with 2-fluorobenzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[(2-fluorobenzyl)thio]-4,6-dimethylpyrimidine has shown promising results in various scientific research applications. One of the significant applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound works by inhibiting the growth and proliferation of cancer cells and inducing apoptosis, which is the programmed cell death of cancer cells.
Eigenschaften
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2S/c1-9-7-10(2)16-13(15-9)17-8-11-5-3-4-6-12(11)14/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCNSDGGGJIBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5793634.png)



![N'-[(3,4-diethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5793653.png)

![N'-[(2,6-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5793675.png)

![N,N-diethyl-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5793694.png)
![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5793702.png)

![2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5793709.png)
![ethyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5793729.png)

